REACTION_CXSMILES
|
[CH3:1][CH:2]1[N:7]([CH3:8])[C:6](=[O:9])[CH2:5][N:4](C(OCC2C=CC=CC=2)=O)[CH2:3]1>CCO>[CH3:8][N:7]1[CH:2]([CH3:1])[CH2:3][NH:4][CH2:5][C:6]1=[O:9]
|
Name
|
benzyl 3,4-dimethyl-5-oxopiperazine-1-carboxylate
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
CC1CN(CC(N1C)=O)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 3 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
ADDITION
|
Details
|
treated with 10% palladium on carbon (78 mg)
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen again
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The resulting filtrate was concentrated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in toluene
|
Type
|
FILTRATION
|
Details
|
The solution was again filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |